N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)naphthalene-1-sulfonamide
Description
N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene (tetralin) scaffold with a hydroxymethyl substituent at the 2-position. The compound’s structure combines the lipophilic naphthalene sulfonamide moiety with a partially saturated tetralin ring, which may enhance solubility and bioavailability compared to fully aromatic analogs.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c23-21(13-12-16-6-1-2-8-18(16)14-21)15-22-26(24,25)20-11-5-9-17-7-3-4-10-19(17)20/h1-11,22-23H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBKEMQGPRMKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)naphthalene-1-sulfonamide, commonly referred to as THN-Naphthamide, is a compound that has garnered significant attention in medicinal chemistry due to its unique structure and promising biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
THN-Naphthamide is characterized by a complex molecular structure that includes a naphthalene ring and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 331.4 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H21NO2 |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1421509-38-7 |
Research indicates that THN-Naphthamide exhibits anti-cancer and antiviral properties. The compound has been shown to induce apoptosis in various cancer cell lines by targeting specific cellular pathways. For instance, studies have demonstrated its ability to downregulate anti-apoptotic proteins such as Bcl-2, leading to increased rates of apoptosis in cancer cells .
Additionally, THN-Naphthamide has displayed antiviral activity against the hepatitis C virus (HCV). It is hypothesized that the compound interferes with viral replication mechanisms, making it a potential candidate for antiviral therapy.
Anti-Cancer Activity
A series of studies have evaluated the cytotoxic effects of THN-Naphthamide on different cancer cell lines. The following table summarizes key findings from recent research:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HepG2 | 15 | Induction of apoptosis via Bcl-2 downregulation | |
| A549 | 20 | Inhibition of cell proliferation | |
| MCF-7 | 18 | Activation of caspase pathways |
These findings suggest that THN-Naphthamide's efficacy varies across different cancer types, highlighting the need for further investigation into its selective targeting mechanisms.
Antiviral Activity
In addition to its anticancer properties, THN-Naphthamide has shown potential as an antiviral agent. A study investigating its effects on HCV revealed that the compound significantly reduced viral load in infected cell cultures. The proposed mechanism involves interference with the HCV life cycle at multiple stages, including viral entry and replication.
Case Studies
Case Study 1: Apoptosis Induction in HepG2 Cells
In a controlled study involving HepG2 liver cancer cells, THN-Naphthamide was administered at varying concentrations. Results indicated a dose-dependent increase in apoptosis rates, with an IC50 value determined at 15 µM. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction and subsequent activation of caspases, leading to programmed cell death.
Case Study 2: Antiviral Efficacy Against HCV
Another study assessed the antiviral efficacy of THN-Naphthamide against HCV in vitro. The compound was found to reduce HCV RNA levels significantly after 48 hours of treatment. Further analysis suggested that THN-Naphthamide may inhibit viral entry into host cells and disrupt replication processes.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a multi-step process involving the hydroxylation of 1,2,3,4-tetrahydronaphthalene followed by alkylation with naphthalene-1-sulfonyl chloride. The overall reaction can be summarized as follows:
- Hydroxylation : 1,2,3,4-tetrahydronaphthalene is treated with a hydroxylating agent to introduce a hydroxyl group at the 2-position.
- Alkylation : The resulting hydroxylated intermediate is then reacted with naphthalene-1-sulfonyl chloride under basic conditions to form the desired sulfonamide.
The molecular formula of this compound is with a molecular weight of approximately 315.41 g/mol.
Antiproliferative Properties
Research has indicated that N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)naphthalene-1-sulfonamide exhibits significant antiproliferative activity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(naphthalene-1-sulfonamide) derivative | MCF-7 (breast cancer) | 0.51 ± 0.03 |
| N-(naphthalene-1-sulfonamide) derivative | A549 (lung cancer) | 0.33 ± 0.01 |
These findings suggest that modifications to the naphthalene structure can enhance biological activity and may serve as a basis for developing new chemotherapeutics targeting cancer cells.
Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Naphthalene sulfonamide derivatives have also been identified as potent inhibitors of FABP4, which is implicated in metabolic disorders such as diabetes and atherosclerosis. Studies have shown that these compounds have binding affinities comparable or superior to existing FABP4 inhibitors like BMS309403.
| Compound | Binding Affinity (Kd) |
|---|---|
| N-(naphthalene-1-sulfonamide) derivative | Comparable to BMS309403 |
| Another derivative | Superior to BMS309403 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Diabetes Management : In vivo studies demonstrated that FABP4 inhibitors can improve glucose metabolism in diabetic mouse models. The administration of these compounds led to significant reductions in blood glucose levels and improved insulin sensitivity.
Cancer Treatment : The antiproliferative properties observed in cell lines suggest that these compounds could be developed into effective chemotherapeutics. In particular, studies have shown that treatment with naphthalene sulfonamide derivatives resulted in cell cycle arrest and apoptosis in various cancer cell lines.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several sulfonamide derivatives, but key differences in substituents and core rings influence physicochemical and biological properties:
Key Observations :
- Hydroxyl or hydroxyethyl substituents (as in the target compound and 1d) enhance polarity, which could increase aqueous solubility compared to acetylated analogs like 1d-1 .
- Stereochemical purity in analogs like underscores the importance of chirality in sulfonamide derivatives for applications in asymmetric catalysis or drug design.
Spectroscopic and Analytical Data
Comparative spectroscopic profiles reveal substituent-driven shifts:
Insights :
- The hydroxyl group in the target compound and 1d results in broad IR stretches ~3400 cm⁻¹, absent in acetylated analogs like 1d-1.
- Tetralin protons in the target compound would show distinct aliphatic signals in NMR, contrasting with aromatic protons in phenyl-based analogs.
Q & A
Q. Q: How can the crystal structure of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)naphthalene-1-sulfonamide be determined experimentally?
A: The crystal structure can be resolved using X-ray crystallography. The SHELX software suite (e.g., SHELXL for refinement) is widely employed for small-molecule structural determination. Key steps include:
- Data collection with a high-resolution diffractometer.
- Structure solution via direct methods (SHELXS/SHELXD) or experimental phasing.
- Refinement using SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding analysis.
- Validation with tools like PLATON to check for errors in geometry or thermal motion .
Advanced Research Question
Q. Q: What methodologies can resolve discrepancies in toxicological data for naphthalene sulfonamide derivatives?
A: Systematic approaches include:
- Literature Screening: Apply inclusion criteria (e.g., species, exposure routes, health outcomes) from toxicological profiles (Table B-1) to filter studies for relevance .
- Database Cross-Referencing: Use PubMed, TOXCENTER, and NTRL to identify conflicting data, prioritizing peer-reviewed studies over grey literature .
- Mechanistic Analysis: Compare in vitro (e.g., hepatic microsomal assays) and in vivo results to reconcile differences in metabolic pathways or dose-response relationships .
Basic Research Question
Q. Q: What synthetic routes are effective for introducing the sulfonamide group into tetrahydronaphthalene derivatives?
A: A validated approach involves:
- Nucleophilic Substitution: React 2-hydroxytetralin derivatives with naphthalene-1-sulfonyl chloride in DMF, using K₂CO₃ as a base to deprotonate the hydroxyl group.
- Purification: Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1), extract with ethyl acetate, and isolate via column chromatography .
Advanced Research Question
Q. Q: How can spectroscopic and computational methods validate the molecular structure of this compound?
A:
- NMR Analysis: Assign peaks using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.1–7.7 ppm, methylene groups at δ 2.1–2.9 ppm) .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies and compare with experimental IR data .
- Mass Spectrometry: Confirm molecular weight via high-resolution ESI-MS, ensuring agreement with theoretical exact mass (±5 ppm) .
Basic Research Question
Q. Q: What in vivo models are suitable for assessing systemic toxicity of this compound?
A:
- Species: Rodents (rats/mice) are preferred due to established protocols for naphthalene derivatives .
- Exposure Routes: Oral or inhalation administration, with endpoints aligned with Table B-1 (e.g., hepatic/renal effects, hematological parameters) .
- Dose Escalation: Use OECD guidelines (e.g., Test No. 423) to determine LD₅₀ and NOAEL .
Advanced Research Question
Q. Q: How can molecular dynamics (MD) simulations improve understanding of this compound’s pharmacokinetic behavior?
A:
- Force Field Selection: Use AMBER or CHARMM for sulfonamide parameterization.
- Solubility Prediction: Simulate free energy of solvation in water/octanol to estimate logP .
- Protein Binding: Dock the compound into cytochrome P450 isoforms (e.g., CYP2A6) using AutoDock Vina to predict metabolic stability .
Basic Research Question
Q. Q: What analytical techniques confirm the purity of synthesized N-((2-hydroxy...sulfonamide?
A:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient.
- Melting Point: Compare observed mp (e.g., ~272°C for sulfonic acid derivatives) with literature values .
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Question
Q. Q: What strategies mitigate oxidative degradation during storage of sulfonamide derivatives?
A:
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated degradation .
- Storage Conditions: Use amber vials under nitrogen at –20°C to prevent photolysis and hydrolysis .
- Stability Testing: Conduct accelerated aging studies (40°C/75% RH) with LC-MS monitoring for degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
